3-Bromo-2-(2-propynyloxy)tetrahydrofuran
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Overview
Description
3-Bromo-2-(2-propynyloxy)tetrahydrofuran is an organic compound with the molecular formula C₇H₉BrO₂. It is a brominated tetrahydrofuran derivative, characterized by the presence of a bromine atom and a propynyloxy group attached to the tetrahydrofuran ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-propynyloxy)tetrahydrofuran typically involves the bromination of 2-(2-propynyloxy)tetrahydrofuran. One common method is the reaction of 2-(2-propynyloxy)tetrahydrofuran with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the tetrahydrofuran ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-propynyloxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of hydroxylated or aminated tetrahydrofuran derivatives.
Oxidation: Formation of tetrahydrofuran oxides.
Reduction: Formation of hydrogenated tetrahydrofuran derivatives.
Scientific Research Applications
3-Bromo-2-(2-propynyloxy)tetrahydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-propynyloxy)tetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and propynyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The exact pathways and molecular targets may vary based on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with the formula (CH₂)₄O, commonly used as a solvent in organic synthesis.
2-Bromo-tetrahydrofuran: A brominated derivative of tetrahydrofuran, similar in structure but lacking the propynyloxy group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
445389-46-8 |
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Molecular Formula |
C7H9BrO2 |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
3-bromo-2-prop-2-ynoxyoxolane |
InChI |
InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2 |
InChI Key |
AWULWFRVGOGUEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1C(CCO1)Br |
Origin of Product |
United States |
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